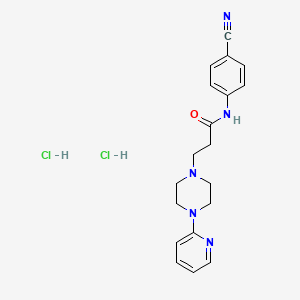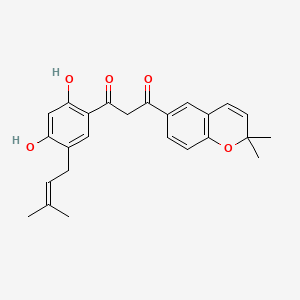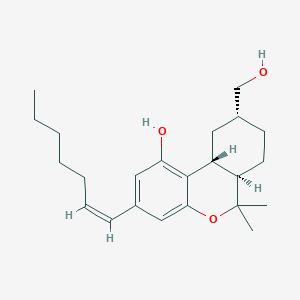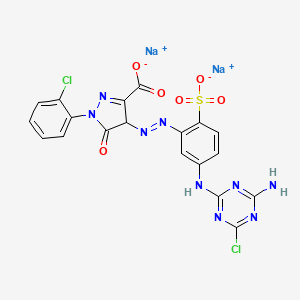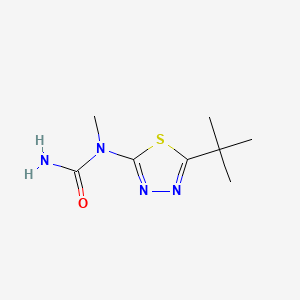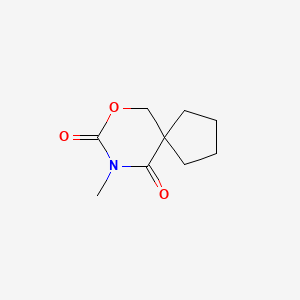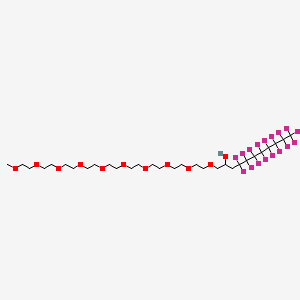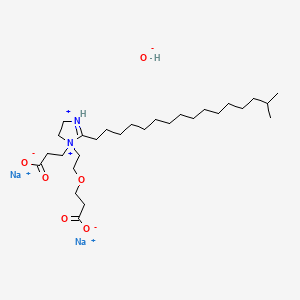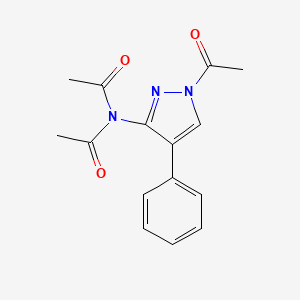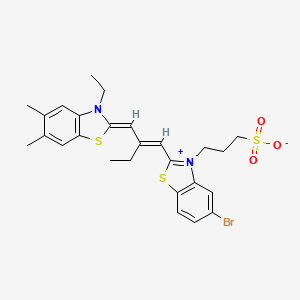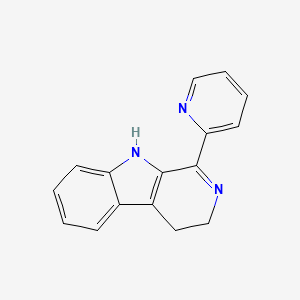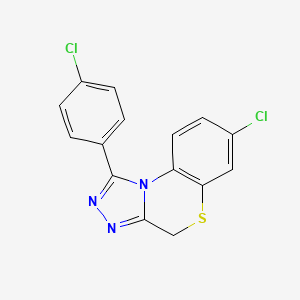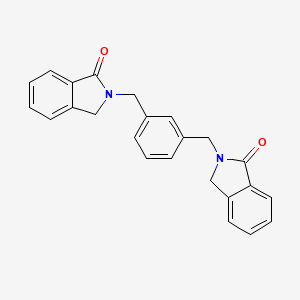
2,2'-(1,3-Phenylenebis(methylene))bis(2,3-dihydro)-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[1,3-Phenylenebis(methylene)]bis[2,3-dihydro-1H-isoindole-1-one] is a complex organic compound with the molecular formula C24H20N2O2 and a molecular weight of 368.43 g/mol . This compound is characterized by its unique structure, which includes two isoindole units connected by a phenylenebis(methylene) linker. It is practically insoluble in water and has a density of approximately 1.318 g/cm³ at 20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,3-Phenylenebis(methylene)]bis[2,3-dihydro-1H-isoindole-1-one] typically involves the reaction of 1,3-phenylenebis(methylene) with isoindole derivatives under controlled conditions. One common method includes the use of disodium maleonitriledithiolate and 1,3-bis(methylpyridinium benzene) bromide in an aqueous solution . The reaction is carried out at room temperature, and the mixture is stirred for several minutes to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-[1,3-Phenylenebis(methylene)]bis[2,3-dihydro-1H-isoindole-1-one] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole derivatives with additional oxygen functionalities, while reduction may produce more hydrogenated forms of the compound.
Scientific Research Applications
2,2’-[1,3-Phenylenebis(methylene)]bis[2,3-dihydro-1H-isoindole-1-one] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 2,2’-[1,3-Phenylenebis(methylene)]bis[2,3-dihydro-1H-isoindole-1-one] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,1’-[1,3-Phenylenebis(methylene)]bis[3-methyl-1H-pyrrole-2,5-dione]: This compound has a similar phenylenebis(methylene) linker but different functional groups.
2,2’-[1,3-Phenylenebis(oxymethylene)]bis[oxirane]: This compound features an oxirane ring instead of the isoindole units.
Uniqueness
2,2’-[1,3-Phenylenebis(methylene)]bis[2,3-dihydro-1H-isoindole-1-one] is unique due to its specific combination of isoindole units and phenylenebis(methylene) linker. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
935739-41-6 |
|---|---|
Molecular Formula |
C24H20N2O2 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-[[3-[(3-oxo-1H-isoindol-2-yl)methyl]phenyl]methyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C24H20N2O2/c27-23-21-10-3-1-8-19(21)15-25(23)13-17-6-5-7-18(12-17)14-26-16-20-9-2-4-11-22(20)24(26)28/h1-12H,13-16H2 |
InChI Key |
XVMPZTINNDQPHX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CC3=CC(=CC=C3)CN4CC5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



